PPDA Reverses the Canonical NR2 Subunit Selectivity Hierarchy of Glutamate-Site Antagonists
PPDA demonstrates a fundamentally different NR2 subunit selectivity profile compared to the majority of glutamate-site NMDA antagonists. While most antagonists exhibit the pattern NR2A > NR2B > NR2C > NR2D, PPDA displays preferential affinity for NR2C and NR2D subunits [1].
| Evidence Dimension | NR2 Subunit Selectivity Pattern |
|---|---|
| Target Compound Data | NR2C ≈ NR2D > NR2B > NR2A (Ki: 0.096, 0.125, 0.31, 0.55 μM) |
| Comparator Or Baseline | Typical glutamate-site antagonist pattern: NR2A > NR2B > NR2C > NR2D |
| Quantified Difference | Selectivity pattern inversion; PPDA has 2-5× higher affinity for NR2C/NR2D versus NR2A/NR2B [1]. |
| Conditions | Recombinant NMDA receptors (rat) expressed in Xenopus laevis oocytes |
Why This Matters
This inversion enables selective pharmacological targeting of NR2C/D-containing receptors, which is impossible with conventional NMDA antagonists.
- [1] Costa, B. M., Feng, B., Tsintsadze, T. S., Morley, R. M., Irvine, M. W., Tsintsadze, V., ... & Jane, D. E. (2009). N-Methyl-d-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2, 3-dicarboxylate derivatives: preferential blockade of extrasynaptic NMDA receptors in the rat hippocampal CA3-CA1 synapse. Journal of Pharmacology and Experimental Therapeutics, 331(2), 618-626. View Source
